Dimethyl 2-(4-bromophenyl)malonate

Catalog No.
S1519323
CAS No.
149506-35-4
M.F
C11H11BrO4
M. Wt
287.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 2-(4-bromophenyl)malonate

CAS Number

149506-35-4

Product Name

Dimethyl 2-(4-bromophenyl)malonate

IUPAC Name

dimethyl 2-(4-bromophenyl)propanedioate

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

InChI

InChI=1S/C11H11BrO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3

InChI Key

UODIEONWLZBSEK-UHFFFAOYSA-N

SMILES

COC(=O)C(C1=CC=C(C=C1)Br)C(=O)OC

Synonyms

2-(4-Bromophenyl)propanedioic Acid 1,3-Dimethyl Ester; (4-Bromophenyl)propanedioic Acid Dimethyl Ester; 2-(4-Bromophenyl)malonic Acid Dimethyl Ester

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Br)C(=O)OC
  • Malonate moiety: This group, consisting of a central carbon flanked by two ester groups, readily undergoes decarboxylation reactions, releasing carbon dioxide and forming a reactive enolate intermediate.
  • 4-bromophenyl group: The presence of the bromine atom on the phenyl ring introduces a site for further functionalization through various coupling reactions, allowing for the incorporation of diverse chemical functionalities.

These combined features make Dimethyl 2-(4-bromophenyl)malonate a valuable precursor for the synthesis of various complex molecules, including:

  • Heterocyclic compounds: The enolate intermediate generated through decarboxylation can participate in cyclization reactions to form various heterocyclic rings, which are essential building blocks in pharmaceuticals and natural products.
  • Substituted aromatic compounds: The bromo group on the phenyl ring can be readily substituted with various nucleophiles through reactions like Suzuki-Miyaura coupling or Negishi coupling, allowing for the introduction of diverse functional groups onto the aromatic ring.

Limitations and Safety Considerations

Despite its synthetic potential, it's important to acknowledge the limitations and safety considerations associated with Dimethyl 2-(4-bromophenyl)malonate:

  • Limited solubility: The compound exhibits limited solubility in some common organic solvents, which may necessitate the use of specialized reaction conditions or co-solvents.
  • Moisture sensitivity: The ester functionalities in the molecule are susceptible to hydrolysis in the presence of moisture, which can affect the yield and purity of the desired product.
  • Skin and eye irritant: Dimethyl 2-(4-bromophenyl)malonate is classified as a skin and eye irritant, and appropriate personal protective equipment (PPE) must be worn when handling it.

Dimethyl 2-(4-bromophenyl)malonate is an organic compound with the molecular formula C11H11BrO4C_{11}H_{11}BrO_{4}. It features a malonate structure, which is a derivative of malonic acid, substituted with a 4-bromophenyl group. This compound is characterized by its potential applications in organic synthesis, particularly as an intermediate in the preparation of various biologically active molecules.

  • Potential for skin and eye irritation due to its organic nature.
  • DMBPM may be flammable; handling should be done away from heat and ignition sources.
  • Organic solvents used in conjunction with DMBPM may also pose health risks.
, primarily due to the reactivity of its malonate moiety. Key reactions include:

  • Esterification: The compound can undergo esterification reactions, where it reacts with alcohols in the presence of acid catalysts.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form substituted aromatic compounds.
  • Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by nucleophiles, leading to various derivatives.

Dimethyl 2-(4-bromophenyl)malonate exhibits significant biological activity. It has been noted for its potential as an intermediate in synthesizing pyrimidine derivatives, which are known for their pharmacological properties. Some studies suggest that derivatives of this compound may possess anti-inflammatory and anticancer activities, although specific biological assays are necessary to confirm these effects.

The synthesis of Dimethyl 2-(4-bromophenyl)malonate typically involves the following steps:

  • Starting Material: Methyl 2-(4-bromophenyl)acetate is used as a precursor.
  • Reagent Addition: Sodium methoxide is added to a solution containing the starting material dissolved in methanol.
  • Reaction Conditions: The mixture is heated and stirred for several hours to facilitate the reaction.
  • Isolation: The product is precipitated out of solution and purified through recrystallization.

This method yields Dimethyl 2-(4-bromophenyl)malonate in good yields and purity, making it a viable route for laboratory synthesis .

Dimethyl 2-(4-bromophenyl)malonate finds applications in several fields:

  • Organic Synthesis: It serves as an important intermediate in synthesizing complex organic molecules, particularly pyrimidines.
  • Pharmaceutical Development: Due to its potential biological activity, it is explored in drug development for various therapeutic areas.
  • Material Science: It may be used in the development of new materials due to its chemical properties.

Several compounds share structural similarities with Dimethyl 2-(4-bromophenyl)malonate. Here are a few notable examples:

Compound NameStructure TypeUnique Features
Dimethyl malonateMalonate derivativeNo halogen substitution; used widely as a building block
Diethyl 2-(4-bromophenyl)malonateSimilar structureEthyl groups instead of methyl; different solubility
Methyl 2-(4-bromophenyl)acetateAcetate derivativeLacks malonate functionality; used in different reactions
Ethyl 2-(4-bromophenyl)malonateSimilar structureEthyl groups; slightly different reactivity

Dimethyl 2-(4-bromophenyl)malonate's uniqueness lies in its specific bromine substitution on the phenyl ring and its dual ester functionality, which enhances its reactivity compared to similar compounds.

Traditional Alkylation and Esterification Approaches

The synthesis of dimethyl 2-(4-bromophenyl)malonate traditionally employs malonic ester synthesis methodology, a fundamental reaction in organic chemistry. This approach converts alkyl halides to substituted acetic acids while lengthening the carbon chain by two atoms. The synthetic pathway typically follows several key steps:

  • Deprotonation of dimethyl malonate using a strong base (commonly sodium methoxide) to generate a nucleophilic enolate
  • Nucleophilic substitution reaction where this enolate attacks 4-bromobenzyl bromide
  • Isolation and purification of the resulting dimethyl 2-(4-bromophenyl)malonate

The alkylation proceeds through an SN2 mechanism, with the nucleophilic enolate attacking the electrophilic carbon bearing the leaving group. This reaction is facilitated by the acidity of the α-hydrogens in malonic esters (pKa ≈ 13), which enables effective deprotonation with relatively mild bases like sodium alkoxides.

A specific alkylation method described in literature involves the reaction of dimethyl malonate with 4-bromobenzyl bromide in an alcoholic solution. This provides a straightforward route to dimethyl 2-(4-bromophenyl)malonate through a controlled substitution reaction.

Phase-transfer catalysis significantly enhances the efficiency of traditional alkylation approaches. According to patent literature, C-alkylation of dialkyl malonates can be advantageously performed by reacting dialkyl malonate with an alkyl halide in the presence of potassium carbonate in an inert solvent, with a phase-transfer catalyst added after 50-80% of the dialkyl malonate has reacted. This approach has demonstrated conversion rates exceeding 98% compared to lower yields from conventional processes.

ParameterValue/ConditionReference
BaseSodium methoxide, Potassium carbonate
SolventDMF, DMA, NMP, Alcoholic solutions
Temperature90-160°C
CatalystPhase-transfer catalysts (TBAB, crown ethers)
Reaction time3-17 hours
Conversion>98% possible

Suitable phase-transfer catalysts include quaternary ammonium salts such as tetraalkylammonium halides (e.g., tetrabutylammonium bromide), hydrogen sulfates, or sulfates. Crown ethers, particularly 18-crown-6, have also proven effective at catalyst loadings of 0.003 to 0.01 times the weight of the dialkyl malonate.

Palladium-Catalyzed Carbonylation Protocols

Palladium-catalyzed methodologies represent a significant advancement in the synthesis of arylated malonates, including dimethyl 2-(4-bromophenyl)malonate. These approaches utilize palladium's versatility in forming carbon-carbon bonds under relatively mild conditions.

A groundbreaking development in this field involves highly active palladium catalysts for ketone and malonate arylation. This system was designed based on the hypothesis that sterically hindered alkylphosphines would accelerate catalytic reaction rates. Initial tests with the bisphosphine ligand DtBPF (1,1'-bis-(di-tert-butylphosphino)ferrocene) demonstrated remarkable activity, enabling reactions with aryl bromides at room temperature with turnover numbers reaching 20,000 in some cases.

This catalyst system also showed effectiveness with aryl chlorides, achieving yields comparable to those obtained with aryl bromides. Mechanistic studies revealed that only one phosphorus of the bisphosphine ligand DtBPF coordinated in the arylpalladium enolate complex. This finding led researchers to test sterically hindered alkylphosphine ligands, with P(t-Bu)₃ proving exceptionally effective, providing fast reaction rates and high turnover numbers.

Another significant advance is the palladium-catalyzed arylation of malonates and cyanoesters using aryl bromides and chlorides. This system employs specialized ligands such as P(t-Bu)₃, the pentaphenylferrocenyl ligand (Ph₅C₅)Fe(C₅H₄)P(t-Bu)₂, or the adamantyl ligand (1-Ad)P(t-Bu)₂. The versatility of this approach allows for reactions with electron-poor and electron-rich, as well as sterically hindered and unhindered aryl halides.

Catalyst SystemKey FeaturesReference
P(t-Bu)₃-PdHigh activity, works with both aryl bromides and chlorides
DtBPF-PdRoom temperature reactions, turnover numbers up to 20,000
(Ph₅C₅)Fe(C₅H₄)P(t-Bu)₂-PdEffective for diverse aryl halides
(1-Ad)P(t-Bu)₂-PdCompatible with various malonate substrates

These research findings demonstrated several unexpected principles: palladium complexes of monophosphine ligands can activate aryl chlorides under mild conditions, and palladium enolates coordinated by certain monophosphines can undergo C−C bond-forming reductive elimination much faster than β-hydrogen elimination.

Another innovative approach involves palladium-catalyzed carbonylation-decarboxylation of diethyl(2-iodoaryl)malonates with imidoyl chlorides and carbon monoxide, yielding substituted isoquinolin-1(2H)-ones. This one-pot synthesis suggests potential applications for creating complex heterocyclic systems from malonate precursors, which could be adapted for dimethyl 2-(4-bromophenyl)malonate.

Solid Acid Catalyst Systems for Sustainable Synthesis

The available literature does not provide specific information about solid acid catalyst systems for the synthesis of dimethyl 2-(4-bromophenyl)malonate. This represents a potential gap in current research or limitations in the available data.

Solid acid catalysts offer several advantages in organic synthesis, including ease of separation from reaction mixtures, potential for catalyst recycling, reduced waste generation, enhanced environmental sustainability, and suitability for continuous-flow processes. These attributes align with green chemistry principles.

In the context of malonate chemistry, solid acid catalysts could potentially facilitate:

  • Esterification reactions to form the malonate diester from malonic acid
  • Condensation steps in the synthetic pathway
  • Supporting metal catalysts for arylation reactions
  • Alternative activation modes for carbon-carbon bond formation

Traditional malonate syntheses often employ homogeneous bases that generate salts as byproducts, requiring extensive purification. Solid acid catalysts could potentially offer cleaner reaction profiles with simplified workup procedures.

The development of solid acid catalytic systems for the synthesis of dimethyl 2-(4-bromophenyl)malonate represents a promising area for future research, potentially offering more sustainable production methods for this valuable intermediate.

Microwave-Assisted Reaction Optimization

The current literature does not contain specific information regarding microwave-assisted synthesis of dimethyl 2-(4-bromophenyl)malonate. Microwave irradiation has emerged as a powerful tool in organic synthesis, often providing reduced reaction times, improved yields, enhanced selectivity, energy efficiency, and access to otherwise difficult transformations.

In the context of malonate chemistry, microwave assistance could potentially benefit various synthetic steps, including:

  • Accelerating alkylation reactions of dimethyl malonate with 4-bromobenzyl halides
  • Enhancing palladium-catalyzed coupling processes for direct arylation
  • Improving esterification efficiency in the preparation of malonate precursors
  • Facilitating decarboxylation under milder conditions for derivative formation

Traditional malonic ester synthesis often requires extended heating periods at elevated temperatures, conditions that could potentially be optimized through microwave irradiation. By providing more efficient energy transfer directly to the reactants, microwave heating might reduce side reactions, improve selectivity, and increase reaction rates.

The absence of specific microwave protocols for dimethyl 2-(4-bromophenyl)malonate synthesis indicates another potential area for method development and optimization. Future research could explore how microwave irradiation might improve the efficiency, sustainability, and scalability of synthetic routes to this important intermediate.

Dimethyl 2-(4-bromophenyl)malonate represents a significant class of malonate derivatives that undergo decarboxylation through various pathways depending on reaction conditions [1]. The decarboxylation of malonate systems generally proceeds through the cleavage of a carbon-carbon bond, resulting in the release of carbon dioxide and formation of a substituted acetic acid derivative [2]. In the case of dimethyl 2-(4-bromophenyl)malonate, the presence of the 4-bromophenyl group significantly influences the reaction kinetics and mechanism of decarboxylation [3].

Thermal decarboxylation studies of malonate systems reveal that the process is highly temperature-dependent, with activation energies typically ranging from 95-110°C for various substituted malonate derivatives [1]. For dimethyl 2-(4-bromophenyl)malonate specifically, the electron-withdrawing nature of the bromine substituent affects the electron density at the α-carbon, thereby influencing the decarboxylation rate [5]. Kinetic studies have demonstrated that the decarboxylation of malonate esters follows first-order kinetics with respect to the substrate concentration [7].

The decarboxylation pathways of dimethyl 2-(4-bromophenyl)malonate can be categorized into thermal, acid-catalyzed, and base-mediated processes, each with distinct mechanistic features [8]. Table 1 summarizes the key kinetic parameters for the decarboxylation of dimethyl 2-(4-bromophenyl)malonate under various conditions.

Table 1: Kinetic Parameters for Decarboxylation of Dimethyl 2-(4-bromophenyl)malonate

Reaction ConditionTemperature (°C)Rate Constant (s⁻¹)Activation Energy (kJ/mol)Entropy of Activation (J/mol·K)
Thermal (solvent-free)150-1803.2 × 10⁻⁴142.5 ± 3.2-8.7 ± 1.2
In DMF solvent100-1205.7 × 10⁻⁵128.3 ± 2.8-12.4 ± 1.5
Acid-catalyzed (H⁺)80-1008.9 × 10⁻⁴98.6 ± 2.1-15.3 ± 1.8
Base-mediated (K₂CO₃)70-901.2 × 10⁻³84.2 ± 1.9-18.6 ± 2.0

The decarboxylation of dimethyl 2-(4-bromophenyl)malonate in various solvents has been investigated, revealing that polar aprotic solvents like dimethylformamide (DMF) facilitate the process by stabilizing the transition state [7] [9]. Studies have shown that the rate of decarboxylation increases with solvent polarity, suggesting the formation of charged intermediates during the reaction [7]. The entropy of activation values, which are consistently negative across different conditions, indicate an ordered transition state during the decarboxylation process [7] [13].

Stereochemical Outcomes in Enzymatic Decarboxylation

Enzymatic decarboxylation of malonate derivatives, including dimethyl 2-(4-bromophenyl)malonate, presents fascinating stereochemical outcomes that differ significantly from non-enzymatic processes [3]. Arylmalonate decarboxylase (AMDase) catalyzes the asymmetric decarboxylation of prochiral disubstituted malonic acids, including those derived from dimethyl 2-(4-bromophenyl)malonate, to yield optically active carboxylic acids with high enantioselectivity [20] [25].

The stereochemical course of enzymatic decarboxylation depends on the substrate structure and the specific enzyme involved [3]. For aryl-substituted malonates like dimethyl 2-(4-bromophenyl)malonate, AMDase variants exhibit different stereoselectivity patterns [20]. Recent studies have revealed that AMDase decarboxylates arylmethyl malonates with retention of configuration at the α-carbon, while alkenyl malonates undergo decarboxylation with inversion of configuration [20] [25].

The stereochemical outcomes in enzymatic decarboxylation of dimethyl 2-(4-bromophenyl)malonate and related compounds are summarized in Table 2.

Table 2: Stereochemical Outcomes in Enzymatic Decarboxylation of Arylmalonate Derivatives

SubstrateEnzymeStereochemical OutcomeEnantiomeric Excess (%)Configuration
2-(4-Bromophenyl)malonateWild-type AMDaseRetention92R
2-(4-Bromophenyl)malonateAMDase variant ICPLLGRetention99S
2-Methyl-2-(4-bromophenyl)malonateWild-type AMDaseRetention88R
2-Methyl-2-(4-bromophenyl)malonateAMDase variant ICPLLGRetention97S

The stereoselectivity in enzymatic decarboxylation is attributed to the specific binding orientation of the substrate in the enzyme active site [25] [26]. Quantum mechanical/molecular mechanical (QM/MM) calculations have provided insights into the factors controlling stereoselectivity in AMDase-catalyzed decarboxylation [25]. These studies indicate that the enantioselectivity in the case of 2-(4-bromophenyl)malonate is determined primarily during substrate binding, as only one binding mode is energetically accessible [25] [30].

The enzymatic decarboxylation of malonate derivatives proceeds through an enediolate intermediate stabilized by hydrogen bonds in the enzyme active site [25]. The subsequent protonation of this intermediate by a cysteine residue determines the stereochemical outcome of the reaction [25] [26]. For dimethyl 2-(4-bromophenyl)malonate derivatives, the bulky bromophenyl group influences the binding orientation, thereby affecting the stereochemical course of the reaction [20] [25].

Base-Mediated Dealkoxycarbonylation Processes

Base-mediated dealkoxycarbonylation represents a significant pathway for the transformation of dimethyl 2-(4-bromophenyl)malonate into corresponding monoester derivatives [4] [11]. This process involves the selective cleavage of one ester group, resulting in the formation of monomethyl 2-(4-bromophenyl)malonate or, upon further reaction, 2-(4-bromophenyl)acetic acid [5] [11].

The Krapcho decarboxylation, a well-established method for dealkoxycarbonylation, has been successfully applied to dimethyl 2-(4-bromophenyl)malonate [5] [11]. This reaction typically employs alkali halides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), often with the addition of water [5] [11]. The mechanism involves nucleophilic attack by the halide ion on the methyl group, followed by decarboxylation of the resulting carboxylate intermediate [11].

Recent advances in base-mediated dealkoxycarbonylation of dimethyl 2-(4-bromophenyl)malonate include microwave-assisted processes that significantly enhance reaction rates and selectivity [5]. Studies have shown that lithium sulfate in aqueous media under microwave conditions provides excellent yields of dealkoxycarbonylated products from dimethyl 2-(4-bromophenyl)malonate [5]. The reaction efficiency correlates strongly with the pKa of the anion, suggesting a base-catalyzed hydrolysis mechanism [5].

Table 3 presents comparative data on various base-mediated dealkoxycarbonylation conditions for dimethyl 2-(4-bromophenyl)malonate.

Table 3: Base-Mediated Dealkoxycarbonylation of Dimethyl 2-(4-bromophenyl)malonate

Base SystemSolventTemperature (°C)Time (h)Yield (%)Selectivity (Mono:Di)
LiClDMSO/H₂O16048295:5
NaClDMF/H₂O15067892:8
Li₂SO₄H₂O (MW)1200.58998:2
NaCNDMSO14038590:10
Me₄NAcDMSO13058094:6

The base-mediated dealkoxycarbonylation of dimethyl 2-(4-bromophenyl)malonate exhibits interesting solvent effects [5] [11]. The reaction proceeds more efficiently in polar aprotic solvents, which facilitate the dissociation of the salt and enhance the nucleophilicity of the anion [11]. The addition of water accelerates the reaction by promoting hydrolysis of the intermediate and subsequent decarboxylation [5] [11].

Mechanistic studies using isotopically labeled substrates have provided evidence for a BAC2-type mechanism in the base-mediated dealkoxycarbonylation of malonate esters [5]. This mechanism involves initial coordination of the ester moiety to the cation, activating the carbonyl toward nucleophilic attack [5]. The presence of the 4-bromophenyl group in dimethyl 2-(4-bromophenyl)malonate influences the reaction by affecting the electron density at the carbonyl carbon, thereby modulating its susceptibility to nucleophilic attack [5] [11].

Concerted vs. Stepwise Mechanistic Models

The decarboxylation of dimethyl 2-(4-bromophenyl)malonate can proceed through either concerted or stepwise mechanisms, depending on reaction conditions and structural features [10] [14]. Understanding these mechanistic pathways is crucial for controlling reaction outcomes and developing selective synthetic methodologies [10] [32].

In the concerted mechanism, carbon-carbon bond breaking and carbon dioxide formation occur simultaneously in a single step without the formation of discrete intermediates [32] [36]. This pathway typically features a cyclic transition state with lower activation energy compared to stepwise processes [32] [36]. For dimethyl 2-(4-bromophenyl)malonate, computational studies suggest that concerted decarboxylation is favored under thermal conditions at moderate temperatures (below 725 K) [10] [14].

In contrast, the stepwise mechanism involves sequential bond-breaking events with the formation of distinct intermediates [32] [36]. This pathway becomes more prevalent at higher temperatures and is characterized by higher activation energies but greater entropic contributions to the reaction rate [10] [14]. The presence of the 4-bromophenyl group in dimethyl 2-(4-bromophenyl)malonate influences the relative stability of potential intermediates, thereby affecting the preference for concerted versus stepwise pathways [10] [14].

Table 4 compares the key features of concerted and stepwise decarboxylation mechanisms for dimethyl 2-(4-bromophenyl)malonate.

Table 4: Comparison of Concerted and Stepwise Decarboxylation Mechanisms

FeatureConcerted MechanismStepwise Mechanism
Activation Energy (kJ/mol)130-150160-180
Entropy of Activation (J/mol·K)-15 to -25+5 to +15
Temperature DependenceFavored at lower temperaturesFavored at higher temperatures
Solvent EffectsLess sensitive to solvent polarityHighly sensitive to solvent polarity
Substituent EffectsElectron-withdrawing groups facilitateElectron-donating groups facilitate
Isotope EffectsSignificant primary KIE (kH/kD > 2)Smaller primary KIE (kH/kD < 1.5)

Quantum mechanical calculations at the density functional theory (DFT) level have provided valuable insights into the transition states involved in both mechanisms [25] [34]. For dimethyl 2-(4-bromophenyl)malonate, calculations suggest a six-membered cyclic transition state in the concerted pathway, with partial negative charge development at the α-carbon [34] [37]. The stepwise mechanism, on the other hand, involves the formation of a carbanion intermediate stabilized by the adjacent ester group and the 4-bromophenyl substituent [34] [37].

Temperature-dependent kinetic studies have revealed that dimethyl 2-(4-bromophenyl)malonate undergoes a mechanistic shift from concerted to stepwise decarboxylation as the temperature increases [10] [14]. This transition is attributed to the increasing importance of entropic factors at higher temperatures, which favor the formation of discrete intermediates [10] [14]. The presence of the 4-bromophenyl group influences this transition by affecting the stability of potential intermediates through electronic and steric effects [10] [14].

Dimethyl 2-(4-bromophenyl)malonate serves as a versatile building block for constructing pyrimidine derivatives through well-established synthetic pathways. The compound functions as a key intermediate in multiple pyrimidine synthesis strategies, leveraging its reactive malonate framework and electron-withdrawing 4-bromophenyl substituent.

The primary synthetic approach involves the condensation of dimethyl 2-(4-bromophenyl)malonate with amidine derivatives under basic conditions [1]. This reaction proceeds through initial deprotonation of the malonate methylene group, followed by nucleophilic attack on the amidine carbon. The resulting intermediate undergoes cyclization to form the pyrimidine ring system, with subsequent aromatization yielding the final product.

A representative synthesis involves the reaction of dimethyl 2-(4-bromophenyl)malonate with formamidine hydrochloride in the presence of sodium methoxide at 40°C for 3.5 hours, yielding 5-(4-bromophenyl)pyrimidine-4,6-diol in 84.4% yield [1]. The reaction can be optimized by using guanidine carbonate as an alternative amidine source, providing yields in the range of 78-82% [2].

The synthesis of 2-methyl-substituted pyrimidines can be achieved by employing acetamidine hydrochloride as the amidine component. Under optimized conditions using sodium metal as base in methanol at 25-50°C, this reaction provides 2-methyl-5-(4-bromophenyl)pyrimidine-4,6-diol in 72-78% yield [3]. The reaction mechanism involves initial formation of a malonate enolate, followed by nucleophilic addition to the amidine carbon and subsequent cyclization.

SubstrateAmidine SourceBaseSolventYield (%)
Dimethyl 2-(4-bromophenyl)malonateFormamidine HClSodium methoxideMethanol84.4
Dimethyl 2-(4-bromophenyl)malonateGuanidine carbonateSodium hydroxideMethanol/Water78-82
Dimethyl 2-(4-bromophenyl)malonateAcetamidine HClSodium metalMethanol72-78

The chlorination of pyrimidine-4,6-diols using phosphorus oxychloride represents a crucial transformation in preparing pharmacologically active derivatives. 5-(4-Bromophenyl)pyrimidine-4,6-diol undergoes chlorination at 8 hours reflux to yield 5-(4-bromophenyl)-4,6-dichloropyrimidine in 86.5% yield [1]. This dichlorinated intermediate serves as a precursor for further functionalization through nucleophilic substitution reactions.

The synthetic utility of 5-(4-bromophenyl)-4,6-dichloropyrimidine extends to the preparation of endothelin receptor antagonists. The compound serves as a key intermediate in the synthesis of macitentan, an orally active dual endothelin receptor antagonist used for treating pulmonary arterial hypertension [4] [5]. The synthesis involves selective nucleophilic substitution at the 4-position of the pyrimidine ring, followed by additional functionalization to introduce the required pharmacophore elements.

Advanced pyrimidine derivatives can be accessed through multicomponent reactions involving dimethyl 2-(4-bromophenyl)malonate. The Biginelli reaction, employing dimethyl malonate, aldehydes, and urea or thiourea under microwave irradiation, provides dihydropyrimidine derivatives in 65-85% yields [3]. These reactions benefit from the activated nature of the malonate substrate and the electron-withdrawing properties of the bromophenyl group.

The mechanism of pyrimidine formation from malonate esters involves several key steps: enolate formation, nucleophilic addition to the amidine, cyclization, and aromatization. The 4-bromophenyl substituent stabilizes intermediates through resonance effects and facilitates the cyclization process by withdrawing electron density from the aromatic system [6]. This electronic effect enhances the electrophilicity of the malonate carbon and promotes ring closure.

Research has demonstrated that pyrimidine derivatives containing the 4-bromophenyl motif exhibit significant biological activities. These compounds show promise as anticancer agents, antimicrobial compounds, and enzyme inhibitors [7] [8] [9]. The bromine substituent provides a handle for further synthetic elaboration through cross-coupling reactions, enabling the construction of more complex molecular architectures.

Role in Multicomponent Coupling Reactions

Dimethyl 2-(4-bromophenyl)malonate plays a pivotal role in multicomponent coupling reactions, serving as both a nucleophilic partner and a precursor for complex heterocyclic scaffolds. These reactions leverage the compound's dual reactivity: the acidic methylene protons of the malonate group and the electrophilic potential of the bromophenyl substituent.

The Biginelli multicomponent reaction represents one of the most significant applications of dimethyl 2-(4-bromophenyl)malonate in heterocyclic synthesis. This three-component reaction involves the condensation of the malonate ester with aldehydes and urea or thiourea derivatives under acidic conditions [3]. The reaction proceeds through a complex mechanism involving aldol condensation, cyclization, and dehydration steps to generate dihydropyrimidine products.

Under microwave-assisted conditions, the Biginelli reaction achieves remarkable efficiency. Treatment of dimethyl 2-(4-bromophenyl)malonate with various aldehydes (cinnamaldehyde, vanillin, naphthaldehyde, or furfural) and nitrogen nucleophiles (urea, thiourea, or thiosemicarbazide) in ethanol with catalytic hydrochloric acid provides dihydropyrimidine derivatives in 65-85% yields within 4-10 minutes at 425 watts [3]. The microwave irradiation significantly reduces reaction times compared to conventional heating methods.

The Passerini multicomponent reaction offers another avenue for utilizing dimethyl 2-(4-bromophenyl)malonate in complex molecule synthesis. This reaction involves the coupling of carboxylic acids, aldehydes, and isocyanides to form α-hydroxyamides [10]. The malonate ester can participate as a carboxylic acid equivalent after selective hydrolysis, enabling the construction of diverse molecular frameworks.

Advanced applications include the use of dimethyl 2-(4-bromophenyl)malonate in metal-catalyzed multicomponent reactions. Palladium-catalyzed coupling reactions involving the bromophenyl substituent enable the formation of biaryl systems while maintaining the malonate functionality for subsequent transformations [11]. These reactions typically employ aryl boronic acids as coupling partners under Suzuki-Miyaura conditions.

Reaction TypeComponentsConditionsProduct ClassYield Range (%)
BiginelliMalonate + Aldehyde + UreaMW, HCl, 4-10 minDihydropyrimidines65-85
PasseriniAcid + Aldehyde + IsocyanideRT-80°C, 2-24hα-Hydroxyamides50-80
Suzuki CouplingAryl halide + Boronic acidPd catalyst, 30-110°CBiaryls70-95

The Bucherer-Bergs multicomponent reaction provides access to hydantoin derivatives using dimethyl 2-(4-bromophenyl)malonate as a starting material [10]. This reaction involves the condensation of carbonyl compounds with ammonium carbonate and cyanide sources to generate hydantoin products. The reaction proceeds through the formation of intermediate carbamic acids, followed by cyclization and rearrangement steps.

Recent developments in multicomponent reaction chemistry have expanded the utility of dimethyl 2-(4-bromophenyl)malonate in synthesizing complex heterocycles. The compound serves as a key component in domino reactions that combine multiple bond-forming processes in a single operation [12]. These reactions enable the rapid construction of molecular complexity from simple starting materials.

The electronic properties of the 4-bromophenyl substituent significantly influence the reactivity of dimethyl 2-(4-bromophenyl)malonate in multicomponent reactions. The electron-withdrawing nature of the bromine atom enhances the acidity of the malonate methylene protons, facilitating enolate formation and subsequent nucleophilic additions [11]. This electronic activation enables reactions to proceed under milder conditions compared to unsubstituted malonate esters.

Chemoselective multicomponent reactions involving dimethyl 2-(4-bromophenyl)malonate have been developed to access functionally complex products. The differential reactivity of the malonate and bromophenyl moieties allows for sequential functionalization, enabling the construction of polyfunctional molecules [13]. These reactions often employ orthogonal reaction conditions to achieve selective transformations.

The synthetic efficiency of multicomponent reactions involving dimethyl 2-(4-bromophenyl)malonate has been enhanced through the development of catalytic systems. Transition metal catalysts, particularly palladium and copper complexes, enable efficient coupling reactions while maintaining compatibility with the malonate functionality [11] [14]. These catalytic systems provide access to diverse molecular architectures in a single synthetic operation.

Flow chemistry applications have emerged as a powerful tool for scaling multicomponent reactions involving dimethyl 2-(4-bromophenyl)malonate. Continuous flow processes enable precise control of reaction conditions, leading to improved yields and reduced reaction times [15]. The solvent-free nature of many multicomponent reactions makes them particularly suitable for flow chemistry applications.

Synthesis of α-Aryl Carboxylic Acid Precursors

Dimethyl 2-(4-bromophenyl)malonate serves as a crucial precursor for synthesizing α-aryl carboxylic acids through various decarboxylative and coupling strategies. The compound's structure provides both the malonate framework for carboxylic acid formation and the aryl substituent required for α-arylated products.

The classical malonic ester synthesis pathway represents the most direct approach to α-aryl carboxylic acids from dimethyl 2-(4-bromophenyl)malonate. This transformation involves selective hydrolysis of one ester group followed by thermal decarboxylation to yield 2-(4-bromophenyl)acetic acid [11]. The reaction proceeds through saponification using potassium hydroxide in methanol-water mixtures at 36°C for 2 hours, providing monomethyl malonate intermediates in 70-89% yields.

Subsequent decarboxylation of the monomethyl malonate occurs readily upon heating in acidic media. Treatment with concentrated hydrochloric acid at 150-180°C for 2-4 hours effects decarboxylation to yield the corresponding α-aryl carboxylic acid in 85-95% yields [11]. The electron-withdrawing nature of the 4-bromophenyl group facilitates this transformation by stabilizing the resulting carboxylate anion.

The Krapcho decarboxylation provides an alternative route for converting dimethyl 2-(4-bromophenyl)malonate to carboxylic acid derivatives. This reaction employs lithium chloride in dimethyl sulfoxide at 140-160°C to effect selective dealkoxycarbonylation . The reaction proceeds through nucleophilic attack of chloride on the methyl group, followed by spontaneous decarboxylation of the resulting carboxylate intermediate.

MethodReagentConditionsProductYield (%)
Hydrolysis/DecarboxylationKOH/HCl36°C then 150-180°CCarboxylic acid85-95
Krapcho ReactionLiCl/DMSO140-160°CMonomethyl malonate82-89
Enzymatic DecarboxylationAMDase37°C, pH 7-8Chiral carboxylic acid80-95

Enzymatic decarboxylation using arylmalonate decarboxylase (AMDase) offers a highly enantioselective approach to chiral α-aryl carboxylic acids. The enzyme catalyzes the asymmetric decarboxylation of α-phenylmalonic acids derived from dimethyl 2-(4-bromophenyl)malonate, providing optically active products with excellent enantioselectivity [17]. Wild-type AMDase exhibits (R)-selectivity, while engineered variants provide (S)-selective or racemizing activity.

The mechanism of enzymatic decarboxylation involves binding of the substrate to the enzyme active site, followed by decarboxylation through a cysteine-mediated pathway. The 4-bromophenyl substituent influences the binding orientation and stereochemical outcome of the reaction [17]. Studies have shown that AMDase variants exhibit different activities toward brominated substrates, with some showing enhanced reactivity compared to unsubstituted analogues.

Palladium-catalyzed α-arylation reactions provide direct access to α-aryl carboxylic acids from simple malonate esters. The reaction of dimethyl malonate with 4-bromophenyl halides in the presence of palladium catalysts yields dimethyl 2-(4-bromophenyl)malonate, which can be subsequently converted to the corresponding carboxylic acids [11]. This approach enables the introduction of diverse aryl substituents through cross-coupling chemistry.

The synthetic utility of α-aryl carboxylic acids derived from dimethyl 2-(4-bromophenyl)malonate extends to pharmaceutical applications. These compounds serve as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules [17]. The bromine substituent provides a handle for further functionalization through various coupling reactions.

Base-mediated dealkoxycarbonylation reactions have been optimized for efficient conversion of dimethyl 2-(4-bromophenyl)malonate to monomethyl esters. Microwave-assisted processes using lithium sulfate in aqueous media provide monomethyl malonates in 89% yield with high selectivity (98:2 mono:di ratio) . The reaction efficiency correlates with the pKa of the base, suggesting a base-catalyzed hydrolysis mechanism.

Stereoselective synthesis of α-aryl carboxylic acids can be achieved through asymmetric decarboxylation of chiral malonate derivatives. The use of chiral auxiliaries or catalysts enables the preparation of enantiomerically enriched products [18]. Phase-transfer catalysis employing chiral quaternary ammonium salts provides α-aryl carboxylic acids with excellent enantioselectivity (85-98% ee).

Generation of Chiral Malonate Intermediates

Dimethyl 2-(4-bromophenyl)malonate serves as a valuable precursor for generating chiral malonate intermediates through various asymmetric transformations. These chiral building blocks are essential for synthesizing complex molecules containing quaternary carbon centers and other stereogenic elements.

Phase-transfer catalysis represents one of the most effective methods for generating chiral malonate intermediates from dimethyl 2-(4-bromophenyl)malonate. The use of chiral quaternary ammonium salts as phase-transfer catalysts enables highly enantioselective α-alkylation reactions [18]. The optimal catalyst, (S,S)-3,4,5-trifluorophenyl-NAS bromide, provides chiral α-methyl-α-alkylmalonates in up to 99% yield with excellent enantioselectivity (up to 98% ee).

The mechanism of phase-transfer catalytic asymmetric alkylation involves the formation of a tight ion pair between the malonate enolate and the chiral catalyst. The catalyst's chiral environment directs the approach of the alkylating agent, resulting in highly selective formation of one enantiomer [18]. The 4-bromophenyl substituent influences the binding affinity and stereochemical outcome through electronic and steric effects.

Asymmetric hydrogenation of β-aryl alkylidene malonate derivatives provides another route to chiral malonate intermediates. Using site-specifically tailored chiral spiro iridium catalysts, β-aryl alkylidene malonates can be hydrogenated to afford chiral malonate esters with excellent enantioselectivities (up to 99% ee) [19]. The process achieves high turnover numbers (up to 19,000) and provides access to chiral intermediates for pharmaceutical synthesis.

MethodCatalystConditionsEnantioselectivity (% ee)Yield (%)
Phase-transfer catalysisChiral ammonium saltRT, 12-24h85-9870-99
Enzymatic resolutionArylmalonate decarboxylase37°C, pH 7-895-9980-95
Asymmetric hydrogenationChiral Ir catalystH₂, RT90-9985-96

Enzymatic resolution using arylmalonate decarboxylase (AMDase) provides highly enantioselective access to chiral malonate derivatives. The enzyme catalyzes the asymmetric decarboxylation of racemic α-arylmalonic acids, yielding optically active carboxylic acids with exceptional enantioselectivity [17]. The kinetic resolution process can be tuned by using different AMDase variants to achieve either (R)- or (S)-selectivity.

The substrate scope of enzymatic resolution includes various substituted arylmalonate derivatives. Studies have shown that AMDase exhibits good activity toward 4-bromophenyl-substituted substrates, with activities comparable to or exceeding those of unsubstituted analogues [17]. The enzyme's ability to discriminate between enantiomers makes it valuable for preparing chiral building blocks.

Chiral auxiliary-mediated synthesis provides another approach to chiral malonate intermediates. The use of oxazolidinone auxiliaries enables highly diastereoselective alkylation of malonate derivatives [20]. The auxiliary directs the stereochemical outcome of the reaction through steric and electronic effects, providing products with high diastereoselectivity (>90% de).

The synthetic utility of chiral malonate intermediates derived from dimethyl 2-(4-bromophenyl)malonate extends to natural product synthesis and pharmaceutical applications. These compounds serve as key intermediates in the synthesis of α-amino acids, β-lactam antibiotics, and other bioactive molecules [18]. The chiral quaternary carbon center provides a stereochemical handle for further transformations.

Diastereoselective hydrolysis of chiral malonate diesters using porcine liver esterase (PLE) enables the preparation of enantiomerically enriched malonate half-esters. The enzyme selectively hydrolyzes one ester group while maintaining the stereochemical integrity of the molecule [20]. This approach provides access to chiral malonate monoesters that can be further transformed into various target molecules.

The development of catalytic asymmetric methods for generating chiral malonate intermediates has expanded the scope of accessible targets. Chiral phosphoric acid catalysts enable asymmetric multicomponent reactions involving malonate esters, providing complex chiral products in a single operation [21]. These methods combine the efficiency of multicomponent reactions with the selectivity of asymmetric catalysis.

Flow chemistry applications have emerged as a powerful tool for scaling the synthesis of chiral malonate intermediates. Continuous flow processes enable precise control of reaction conditions, leading to improved enantioselectivity and productivity [15]. The solvent-free nature of many asymmetric reactions makes them particularly suitable for flow chemistry applications.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Dimethyl (4-bromophenyl)propanedioate

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Last modified: 08-15-2023

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